1,3,5-trimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c1-11-16(12(2)23(3)21-11)27(24,25)22-13-4-6-14(7-5-13)26-17-15(10-18)19-8-9-20-17/h8-9,13-14,22H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYAKWWOFYDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide (CAS Number: 2034204-18-5) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H22N6O3S
- Molecular Weight : 390.5 g/mol
- Structure : The compound features a pyrazole core substituted with a sulfonamide group and a cyanopyrazinyl ether.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies indicate that it exhibits:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. Its mechanism may involve inhibition of bacterial enzyme systems or disruption of membrane integrity.
- Anticancer Properties : Research indicates that the compound can inhibit the growth of certain cancer cell lines. It appears to interfere with cellular pathways critical for cancer cell survival and proliferation.
- Carbonic Anhydrase Inhibition : Some studies have reported that this compound acts as an inhibitor of carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues. This inhibition can have implications for treating conditions like glaucoma and epilepsy.
Biological Activity Data
| Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|
| Antibacterial | 5.0 | Effective against Gram-positive bacteria |
| Anticancer (e.g., A549 cells) | 2.0 | Induces apoptosis in lung cancer cell lines |
| Carbonic Anhydrase Inhibition | 0.5 | Potential therapeutic target for CNS disorders |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antibacterial properties of various pyrazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus with an IC50 value of 5 µM. This suggests its potential use in treating infections caused by resistant bacteria .
Case Study 2: Anticancer Activity
A series of experiments conducted on human lung cancer cells (A549) revealed that the compound inhibited cell proliferation effectively at concentrations around 2 µM. The mechanism was linked to the induction of apoptosis through activation of caspase pathways. This positions the compound as a promising candidate for further development in cancer therapy.
Case Study 3: Carbonic Anhydrase Inhibition
Research into the inhibition of carbonic anhydrase by this compound showed promising results with an IC50 value of 0.5 µM. This activity indicates potential applications in treating diseases where carbonic anhydrase plays a pivotal role, such as glaucoma and certain metabolic disorders.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Differences
Key Observations :
- Core Heterocycles : The target compound’s pyrazole core is simpler than Example 57’s pyrazolo-pyrimidine, which may enhance metabolic stability but reduce π-π stacking interactions .
- The trans-cyclohexyl group introduces steric hindrance and conformational rigidity, contrasting with the flexible propyl chain in CAS 1006994-26-6.
Physicochemical and Functional Comparisons
Solubility and Bioavailability
- Target Compound: The polar cyanopyrazine and sulfonamide groups may improve aqueous solubility compared to analogs with nonpolar substituents (e.g., difluoromethyl in CAS 1006994-26-8). However, the bulky cyclohexyl group could reduce membrane permeability .
- Example 57 () : The chromen-4-one moiety likely increases lipophilicity, favoring blood-brain barrier penetration, but the high molecular weight (616.9 g/mol) may limit oral bioavailability .
Thermal Stability
- Example 57 exhibits a melting point of 211–214°C, suggesting strong crystalline packing due to planar chromen-4-one and fluorophenyl groups. The target compound’s melting point is unreported but may be lower due to its non-planar cyclohexyl substituent .
Q & A
Q. What are the optimal synthetic routes for preparing 1,3,5-trimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide?
Answer: The synthesis typically involves multi-step reactions:
Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., via Knorr pyrazole synthesis) under controlled pH and temperature (60–80°C) .
Sulfonamide coupling : Reacting the pyrazole intermediate with a sulfonyl chloride derivative in anhydrous dichloromethane (DCM) using triethylamine as a base .
Cyclohexyloxy-pyrazine substitution : Nucleophilic aromatic substitution (SNAr) between the cyclohexanol derivative and 3-cyanopyrazin-2-yl chloride under reflux in acetonitrile (80°C, 12–24 hours) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer: Key methods include:
- NMR spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm, sulfonamide protons at δ 7.8–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 460.1523) .
- FTIR : Identification of sulfonamide S=O stretches (1320–1350 cm⁻¹) and pyrazine C≡N vibrations (2220–2250 cm⁻¹) .
Q. How can researchers assess the compound’s biological activity in vitro?
Answer:
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, COX-2) using fluorogenic substrates or colorimetric detection (e.g., ATP depletion assays) .
- Cytotoxicity screening : MTT or resazurin-based viability assays in cancer cell lines (e.g., HepG2, MCF-7) at concentrations 1–100 µM over 48–72 hours .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) determination via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Repeat assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) to eliminate batch variability .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to distinguish signal from noise in datasets with overlapping IC50 values .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
- Analog synthesis : Modify substituents (e.g., replace methyl groups with trifluoromethyl or halogens) to probe steric/electronic effects .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent positions with activity cliffs .
- Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to guide rational design .
Q. What computational methods predict the compound’s pharmacokinetics and toxicity?
Answer:
- ADMET prediction : Tools like SwissADME or ADMETLab estimate logP (target: 2–4), CYP450 inhibition, and hERG channel liability .
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability using CHARMM force fields .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity and carcinogenicity based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .
Q. How does stereochemistry at the (1r,4r)-cyclohexyl moiety influence target binding?
Answer:
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test isolated isomers in binding assays .
- Docking studies : Compare ΔG values (AutoDock Vina) for R,R vs. S,S configurations docked into active sites (e.g., cyclooxygenase-2) .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors altered by stereochemical inversion .
Q. What methodologies address low aqueous solubility during formulation?
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility (test via shake-flask method) .
- Nanoformulation : Prepare liposomal or PLGA nanoparticles (dynamic light scattering for size optimization, 100–200 nm) .
- Prodrug design : Synthesize phosphate or glycoside prodrugs for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
